(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid . This name reflects its structural components:
- A propanoic acid backbone substituted at the second carbon (C2) with a tert-butoxycarbonyl (Boc) group and at the third carbon (C3) with a pyrimidin-5-yl moiety.
- The Boc group, (2-methylpropan-2-yl)oxycarbonyl , serves as a protective group for the amino functionality.
- The pyrimidin-5-yl substituent is a heteroaromatic ring containing two nitrogen atoms at positions 1 and 3.
The structural formula is represented as:
$$ \text{C}{12}\text{H}{17}\text{N}{3}\text{O}{4} $$
Key identifiers include the SMILES string CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)O and the InChIKey DHLBWJUPHCVNME-VIFPVBQESA-N, which encode stereochemical and connectivity details.
CAS Registry Number and Alternative Synonyms
The compound is registered under CAS No. 1251904-63-8 . Alternative names and synonyms include:
| Synonym | Source |
|---|---|
| Boc-L-3-(5-pyrimidinyl)alanine | |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid | |
| (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |
These synonyms emphasize the Boc-protected amino group, the pyrimidine substituent, and the compound’s stereochemistry.
Stereochemical Configuration and Chiral Center Analysis
The compound contains a single chiral center at the second carbon (C2) of the propanoic acid backbone, confirmed by its (2S) designation. Key stereochemical features include:
- The Boc group and pyrimidin-5-yl substituent occupy specific spatial orientations relative to the chiral center.
- The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, with the amino group (N), carboxylic acid (COO⁻), Boc group, and pyrimidine moiety dictating the (S) configuration.
X-ray crystallography or chiral chromatography methods validate this configuration, ensuring consistency in synthetic applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: The major product is the free amino acid.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The pyrimidinyl group can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected α-Amino Acid Derivatives
Key Research Findings
Bioactivity : The pyrimidin-5-yl substituent in the target compound enhances binding affinity to ATP pockets in kinases compared to phenyl or aliphatic analogs. This specificity is critical for developing selective inhibitors .
Solubility : The pyrimidine ring increases aqueous solubility relative to purely aromatic analogs (e.g., phenyl-substituted variants), but reduces it compared to heterocyclic esters (e.g., pyrrolidine derivatives) .
Synthetic Flexibility: Unlike nitro-iodophenyl derivatives (which require harsh coupling conditions), the pyrimidin-5-yl compound undergoes smooth Mitsunobu or DCC-mediated reactions, enabling scalable synthesis .
Stability: The Boc group in the target compound provides superior acid stability compared to acetyl or benzyloxycarbonyl (Cbz) protections in analogs like methyl (2S)-2-[(tert-Boc)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate .
Limitations and Advantages
- Advantages :
- Limitations: Higher molecular weight (293.30 g/mol) compared to phenyl analogs may reduce membrane permeability. Limited commercial availability versus common building blocks like 3-phenylpropanoic acid derivatives .
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid, commonly referred to as Boc-Ala-Pyrimidine, is an amino acid derivative notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural features, which may contribute to various biological interactions.
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O4
- Molecular Weight : 267.29 g/mol
- CAS Number : 1251904-63-8
- Purity : 97%
The biological activity of Boc-Ala-Pyrimidine can be attributed to its ability to interact with various biological targets, particularly in the realm of enzymatic inhibition and receptor modulation. The presence of the pyrimidine ring is significant, as it is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes.
Antimicrobial Activity
Research indicates that compounds similar to Boc-Ala-Pyrimidine exhibit antimicrobial properties. For instance, derivatives containing pyrimidine moieties have been shown to inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .
Anticancer Properties
Studies have explored the anticancer potential of amino acid derivatives. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of Boc-Ala-Pyrimidine on cancer cells require further investigation but could align with these observed trends.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several pyrimidine-containing compounds, including Boc-Ala-Pyrimidine. The results suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the structural modifications .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of Boc-Ala-Pyrimidine on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting that this compound may act as a potential anticancer agent. Further research is needed to elucidate the underlying mechanisms of action .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid?
- Methodology : Use carbodiimide-mediated coupling (e.g., DCC or EDC) with DMAP as a catalyst to introduce the Boc (tert-butoxycarbonyl) group to the amino acid precursor. For the pyrimidin-5-yl side chain, consider Suzuki-Miyaura cross-coupling if a boronic ester intermediate is available . Purify the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .
- Structure : Confirm stereochemistry via -NMR (e.g., coupling constants for α-proton) and compare to known Boc-protected amino acids . Use FT-IR to verify carbonyl stretches (~1680–1720 cm for Boc and carboxylic acid groups).
Q. What are the critical storage conditions to maintain stability?
- Methodology : Store at –20°C in a desiccator (P402: "store in a dry place") to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat (>30°C), and strong acids/bases .
Advanced Research Questions
Q. How can researchers mitigate racemization during synthesis?
- Methodology :
- Use low temperatures (0–5°C) during coupling reactions.
- Employ chiral auxiliaries or enzyme-mediated strategies (e.g., lipases) to preserve the (2S)-configuration.
- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- Perform -NMR DEPT experiments to distinguish CH, CH, and CH groups.
- Use 2D NMR (HSQC, HMBC) to assign pyrimidine ring protons and confirm regiochemistry .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Q. How can impurities (e.g., de-Boc byproducts) be quantified and controlled?
- Methodology :
- Track Boc-deprotection via LC-MS (negative ion mode for carboxylic acid detection).
- Optimize reaction conditions (e.g., shorter reaction times, inert atmosphere) to minimize degradation.
- Use scavengers (e.g., polymer-bound isocyanates) to trap free amines during purification .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodology :
- Calculate logP and pKa using software like MarvinSketch or ACD/Labs.
- Perform DFT calculations (e.g., Gaussian 16) to model tautomerization of the pyrimidine ring under varying pH conditions .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Use PPE (gloves, goggles) due to H315/H319 (skin/eye irritation) risks.
- Avoid inhalation (P261: "avoid breathing dust") and work in a fume hood.
- Dispose of waste per P501 guidelines (e.g., incineration for organic acids) .
Application in Drug Development
Q. How can this compound be used in pharmacokinetic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
